molecular formula C9H14N2O B2894936 2-{1h,4h,5h,6h-Cyclopenta[c]pyrazol-3-yl}propan-2-ol CAS No. 1780549-88-3

2-{1h,4h,5h,6h-Cyclopenta[c]pyrazol-3-yl}propan-2-ol

カタログ番号: B2894936
CAS番号: 1780549-88-3
分子量: 166.224
InChIキー: LNPQKHZFJXEEDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-{1H,4H,5H,6H-Cyclopenta[c]pyrazol-3-yl}propan-2-ol is a bicyclic heterocyclic compound featuring a cyclopenta[c]pyrazole core substituted with a tertiary alcohol group. The cyclopenta[c]pyrazole moiety consists of a five-membered cyclopentane ring fused to a pyrazole ring, creating a rigid, planar structure. This compound is of interest in medicinal and materials chemistry due to the pyrazole ring’s versatility in forming supramolecular interactions and its role as a pharmacophore in bioactive molecules .

特性

IUPAC Name

2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-9(2,12)8-6-4-3-5-7(6)10-11-8/h12H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPQKHZFJXEEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NNC2=C1CCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1h,4h,5h,6h-Cyclopenta[c]pyrazol-3-yl}propan-2-ol typically involves the reaction of cyclopentadiene with hydrazine to form the cyclopenta[c]pyrazole ring. This intermediate is then reacted with acetone under specific conditions to yield the final product. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

化学反応の分析

Types of Reactions

2-{1h,4h,5h,6h-Cyclopenta[c]pyrazol-3-yl}propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .

科学的研究の応用

2-{1h,4h,5h,6h-Cyclopenta[c]pyrazol-3-yl}propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 2-{1h,4h,5h,6h-Cyclopenta[c]pyrazol-3-yl}propan-2-ol involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional uniqueness of 2-{1H,4H,5H,6H-Cyclopenta[c]pyrazol-3-yl}propan-2-ol becomes apparent when compared to analogs with modified substituents or fused rings. Below is a detailed analysis:

Substituent Variations

Compound Name Key Substituents/Features Key Properties/Implications References
3-{1H,4H,5H,6H-Cyclopenta[c]pyrazol-3-yl}aniline Aniline group (-NH₂) Enhanced basicity; forms stable salts. Higher solubility in acidic media compared to tertiary alcohol derivatives. Potential for covalent conjugation.
1-(2-Fluoro-5-methylphenyl)-cyclopenta[c]pyrazole-3-carboxylic acid Carboxylic acid (-COOH) Increased acidity (pKa ~4-5). Forms hydrogen bonds and ionic interactions. Suitable for coordination chemistry or prodrug design.
(E)-1-(3-Hydroxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one α,β-unsaturated ketone Electrophilic enone system; prone to Michael addition. Lower hydrogen-bonding capacity than tertiary alcohol.

Fused-Ring Systems

Compound Name Fused Ring System Key Properties/Implications References
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile Pyrano[2,3-c]pyrazole with cyano groups Extended π-conjugation enhances UV absorption. Cyano groups increase thermal stability and electron-withdrawing effects.
5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones Thiazolidinone-pyrazole hybrid Sulfur-containing ring introduces redox activity. Thioxo group improves metal-binding affinity.

Hydrogen-Bonding and Supramolecular Behavior

  • The tertiary alcohol in the target compound can form strong O–H···N/O hydrogen bonds, as seen in cyclopenta[c]pyrazole derivatives . This contrasts with pyrano-fused analogs (e.g., 3a–h), where hydroxyl groups participate in intramolecular H-bonding, reducing intermolecular interactions .
  • Aniline derivatives (e.g., 3-{1H…}aniline) exhibit N–H···π interactions, while carboxylic acid analogs engage in dimeric O–H···O bonds, significantly altering crystallization patterns .

生物活性

2-{1H,4H,5H,6H-Cyclopenta[c]pyrazol-3-yl}propan-2-ol is a compound belonging to the cyclopenta[c]pyrazole family, which has garnered attention due to its potential biological activities. This article discusses the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H15N3
  • Molecular Weight : 165.24 g/mol
  • IUPAC Name : 2-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propan-2-ol
  • Canonical SMILES : CC(C)(C1=NNC2=C1CCC2)N

Biological Activity Overview

The biological activity of 2-{1H,4H,5H,6H-Cyclopenta[c]pyrazol-3-yl}propan-2-ol has been explored in various studies. Notably, compounds within the cyclopenta[c]pyrazole class have shown a range of pharmacological effects including anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Research indicates that derivatives of cyclopenta[c]pyrazoles exhibit significant anti-inflammatory effects. For instance, compounds similar to 2-{1H,4H,5H,6H-Cyclopenta[c]pyrazol-3-yl}propan-2-ol have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that certain derivatives can achieve up to 85% inhibition of TNF-α at concentrations around 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of cyclopenta[c]pyrazole derivatives has also been documented. For example, compounds have been screened against various bacterial strains such as E. coli and Staphylococcus aureus, showing promising results with inhibition rates comparable to traditional antibiotics .

Anticancer Activity

The anticancer properties of related pyrazole compounds have been extensively studied. Some derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The specific activity of 2-{1H,4H,5H,6H-Cyclopenta[c]pyrazol-3-yl}propan-2-ol in this context remains to be fully elucidated but is anticipated based on the biological activity of its analogs.

The mechanism by which 2-{1H,4H,5H,6H-Cyclopenta[c]pyrazol-3-yl}propan-2-ol exerts its biological effects likely involves interaction with various molecular targets including enzymes and receptors involved in inflammatory and cancer pathways. Detailed studies are required to clarify these interactions.

Case Studies and Research Findings

  • In Vitro Studies on Cytotoxicity : A study evaluated the cytotoxic effects of cyclopenta[c]pyrazole derivatives on human cancer cell lines. Results indicated that certain compounds led to significant cell death at micromolar concentrations.
  • Animal Models : In vivo studies using murine models demonstrated that administration of cyclopenta[c]pyrazole derivatives reduced tumor growth and inflammation markers significantly compared to control groups .
  • Comparative Analysis : A comparative analysis between 2-{1H,4H,5H,6H-Cyclopenta[c]pyrazol-3-yl}propan-2-ol and other pyrazole derivatives showed that while all exhibited some level of biological activity, the specific structural features of cyclopenta[c]pyrazoles contributed to enhanced potency in certain assays .

Q & A

Q. What are the standard synthetic routes for 2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propan-2-ol, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols, including cyclization of pyrazole precursors and functionalization of the cyclopentane ring. Key steps include:

  • Cyclopenta[c]pyrazole core formation : Achieved via cyclocondensation reactions using reagents like hydrazines and diketones under acidic or basic conditions .
  • Propan-2-ol substitution : Introduced via nucleophilic substitution or alcoholysis, often requiring anhydrous conditions and catalysts (e.g., NaH or K2_2CO3_3) .
  • Purification : Column chromatography (e.g., ethyl acetate/hexane mixtures) or recrystallization from solvents like 2-propanol ensures purity . Optimization focuses on temperature control (e.g., reflux vs. low-temperature steps) and reagent stoichiometry to minimize side products .

Q. How is the structural integrity of this compound verified in experimental settings?

Advanced analytical techniques are employed:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the pyrazole and cyclopentane rings .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves absolute stereochemistry and intermolecular interactions in solid-state studies . Computational tools like Multiwfn can supplement these by analyzing electron localization functions (ELF) and electrostatic potentials .

Q. What preliminary biological screening approaches are used to assess its bioactivity?

Initial screens include:

  • Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity profiling : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to quantify IC50_{50} values .
  • Enzyme inhibition studies : Kinase or protease inhibition assays to identify potential targets . Positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05) ensure reliability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?

Discrepancies often arise from substituent effects and assay variability. Strategies include:

  • Structure-activity relationship (SAR) analysis : Compare analogs with halogen substitutions (e.g., Cl vs. F) or fused rings to isolate pharmacophores .
  • Targeted molecular docking : Use software like AutoDock to predict binding affinities to enzymes (e.g., COX-2) and validate via mutagenesis .
  • Assay standardization : Replicate studies under identical conditions (e.g., pH, serum content) to isolate compound-specific effects .

Q. What computational methods are effective in predicting the compound’s interaction with biological targets?

  • Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox behavior .
  • Molecular dynamics (MD) simulations : Models ligand-protein binding stability over time, focusing on key residues (e.g., catalytic triads in proteases) .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize analogs . Cross-validation with experimental data (e.g., IC50_{50} vs. docking scores) enhances predictive accuracy .

Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?

Scalability requires:

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Catalyst optimization : Heterogeneous catalysts (e.g., Pd/C) enhance recovery and reduce metal contamination .
  • Process analytical technology (PAT) : In-line IR or HPLC monitors reaction progress to adjust parameters dynamically . Pilot-scale trials (1–10 kg batches) identify critical impurities for targeted purification .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。